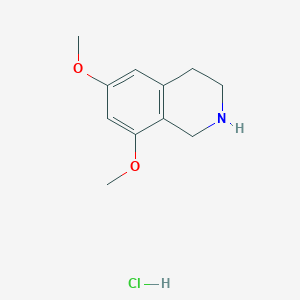

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2328-12-3) is a synthetic isoquinoline derivative with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . It features a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 5. This compound has garnered attention for its analgesic and anti-inflammatory properties, demonstrating efficacy in preclinical models of thermal and chemical pain, as well as acute inflammatory arthritis . Notably, it exhibits a 3.3-fold greater anti-inflammatory effect than diclofenac sodium at a dose of 0.5 mg/kg and a superior therapeutic index compared to non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole sodium and acetylsalicylic acid .

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWYTFQWOMDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C(=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Pomeranz–Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Key Synthetic Routes:

- Cyclization Reaction : Benzylamine + Aldehyde → Tetrahydroisoquinoline

- Reagents : Hydrochloric acid (HCl), heat to facilitate cyclization.

- Industrial Methods : Continuous flow reactors are often employed for large-scale production to enhance yield and purity.

Scientific Research Applications

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Reaction Mechanisms : Used to study reaction pathways and mechanisms due to its unique structural features.

Biology

- Neuroprotective Studies : Investigated for its potential neuroprotective effects on dopaminergic neurons.

- Antimicrobial Activity : Exhibits activity against various bacterial strains.

Medicine

- Therapeutic Potential : Explored for treating neurodegenerative diseases like Parkinson's due to its ability to modulate neurotransmitter levels.

The compound demonstrates several notable biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits proliferation of cancer cells |

| Neurological | Potential treatment for neurodegenerative diseases |

Case Study 1: Anticancer Activity

A study published in RSC Advances highlighted that tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against breast cancer cells. The structural modifications were crucial for enhancing biological activity.

Case Study 2: Neuroprotective Effects

Research focusing on models of Parkinson's disease indicated that tetrahydroisoquinoline derivatives could protect dopaminergic neurons from degeneration. This suggests potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects in neurological disorders. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Papaverine

Papaverine, a naturally occurring isoquinoline alkaloid, shares structural similarities with 6,7-dimethoxy-tetrahydroisoquinoline but lacks the 4’-dimethylaminophenyl substituent. While papaverine is used as a myotropic antispasmodic, it lacks analgesic or anti-inflammatory activity . In contrast, 6,7-dimethoxy-tetrahydroisoquinoline hydrochloride’s dimethylaminophenyl group enhances its affinity for pain-modulating receptors, enabling potent non-opioid analgesic effects .

NSAIDs (Diclofenac Sodium, Acetylsalicylic Acid)

Other Tetrahydroisoquinoline Derivatives

- Salsolinol (6,7-Dimethoxy-THIQ): Lacks the 4’-dimethylaminophenyl group and is primarily studied for its role in neurodegenerative diseases. No significant analgesic activity reported .

- MC70 : A derivative with a biphenylcarboxylic acid linker, designed to overcome P-glycoprotein-mediated drug resistance. Demonstrates enhanced blood-brain barrier penetration but uncharacterized analgesic effects .

- Decahydroisoquinoline Derivatives: Substituents like phthalimide cores alter lipophilicity, with three-carbon linkers reducing logP values compared to two-carbon analogs .

Pharmacokinetic and Structural Insights

- Lipophilicity: The 6,7-dimethoxy configuration enhances membrane permeability, while the dimethylaminophenyl group optimizes receptor binding .

- Synthetic Accessibility : Prepared via reductive amination or HCl-mediated coupling, with yields up to 86% .

Biological Activity

Overview

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 29983-78-6) is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. The presence of methoxy groups at the 6 and 8 positions enhances its chemical reactivity and potential biological effects. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens.

- Anticancer Effects : Studies suggest it may inhibit cancer cell proliferation through various mechanisms.

- Neurological Effects : Investigated for its potential therapeutic effects in treating neurological disorders.

The compound's mechanism of action involves its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, influencing neurotransmitter levels.

- Receptor Modulation : The compound can bind to specific receptors, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in RSC Advances explored the anticancer properties of tetrahydroisoquinoline derivatives. It was found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study: Neurological Effects

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Parkinson's disease. The results indicated that these compounds could protect dopaminergic neurons from degeneration .

Comparative Analysis with Similar Compounds

This compound can be compared to other tetrahydroisoquinoline derivatives regarding their biological activities:

Q & A

Q. What are the recommended synthetic routes for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis of tetrahydroisoquinoline derivatives typically involves the Pictet-Spengler cyclization or Bischler-Napieralski reaction. For 6,8-dimethoxy variants, methoxy-substituted phenethylamine precursors are condensed with aldehydes or ketones under acidic conditions. Post-synthesis, hydrochloride salt formation is achieved via treatment with HCl gas or aqueous HCl. Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Due to limited direct evidence for the 6,8-isomer, researchers should validate reaction conditions (e.g., temperature, solvent, catalyst) using analogous 6,7-dimethoxy protocols .

Q. How should researchers characterize this compound?

Key characterization methods include:

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Long-Term Storage : Store at –20°C in airtight, light-resistant containers with desiccants. Periodic NMR analysis can detect hydrolysis of methoxy groups or oxidation of the tetrahydro ring .

Q. What methodologies are used to validate analytical assays for this compound in biological matrices?

For pharmacokinetic or metabolic studies:

Linearity and Sensitivity : Establish a calibration curve (e.g., 1–100 µM) in plasma or tissue homogenates.

Recovery Efficiency : Spike matrices with known concentrations and compare extraction yields (e.g., solid-phase extraction vs. protein precipitation).

Specificity : Confirm no interference from metabolites using high-resolution MS .

Inter-Laboratory Reproducibility : Collaborate with independent labs to cross-validate protocols .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed structures.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., –OCD3) to distinguish methoxy resonances in crowded spectral regions .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What are the potential degradation products, and how can they be mitigated during experiments?

Common degradation pathways include:

- Oxidative Demethylation : Forms quinone-like byproducts. Use antioxidants (e.g., ascorbic acid) in buffers .

- Hydrolysis : Methoxy groups may cleave under strong acidic/basic conditions. Avoid extreme pH during handling .

- Thermal Decomposition : Monitor for CO, NOx, or HCl gas emissions using FTIR or GC-MS .

Q. What safety protocols are essential for handling this compound in vitro?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and solution preparation.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Q. How can researchers investigate the pharmacological activity of this compound?

- In Vitro Assays : Screen for receptor binding (e.g., opioid or adrenergic receptors) using radioligand displacement assays.

- Cell-Based Models : Test cytotoxicity and metabolic effects in primary hepatocytes or neuronal cell lines .

- Structure-Activity Relationship (SAR) : Modify methoxy positions or the tetrahydro ring to optimize target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.